Procuring a reliable carbamoylating agent that balances reactivity with occupational safety is critical. Diphenylcarbamyl chloride (DPC-Cl) addresses this by offering versatile acylating functionality without the carcinogenic liability of dimethyl- or diethylcarbamoyl chlorides.
- Selective Enzyme Inactivation: Reacts 1:1 stoichiometrically with α-chymotrypsin, enabling coulometric-amperometric active-site titration.
- Oligonucleotide Synthesis: Protects O6/N2 positions of guanine nucleosides; cleavable under mild ammoniacal or NaOH-methanol conditions.
- Polymer Applications: Key monomer for high-performance polyamides used in memory-device electrical switches.
Supplied as 98% purity crystalline powder with consistent lot-to-lot quality for pharmaceutical intermediate and biochemical research workflows.
Molecular FormulaC13H10ClNO
Molecular Weight231.6776
CAS No.198-31-2
Cat. No.B1148837
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Diphenylcarbamyl chloride
CAS
198-31-2
Molecular Formula
C13H10ClNO
Molecular Weight
231.6776
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
25 g / 100 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Diphenylcarbamyl Chloride Technical Baseline
Diphenylcarbamyl chloride (CAS 83-01-2), also known as N,N-diphenylcarbamoyl chloride or DPC-Cl, is a carbamoyl chloride derivative with the formula (C₆H₅)₂NCOCl and a molecular weight of 231.68 g/mol . It is a versatile acylating reagent that introduces the diphenylcarbamoyl group into nucleophiles such as amines, alcohols, and thiols [1]. Its physicochemical properties include a melting point of 81-85 °C and it is typically supplied as a beige to grey-green crystalline powder . This compound is a key intermediate in pharmaceutical synthesis and serves as a specific enzyme inactivator in biochemical research [2].
▸Acylating reagent for nucleophiles (amines, alcohols, thiols)
▸Reported non-carcinogenic carbamoyl chloride
▸Selective chymotrypsin inactivator for protease studies
▸Solid crystalline powder simplifies handling and weighing
[1] M. Chemsrc. N,N-Diphenylcarbamyl chloride. CAS Number: 83-01-2. View Source
Generic substitution of diphenylcarbamyl chloride with other carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) or acid chlorides (e.g., benzoyl chloride) is not feasible due to fundamental differences in carcinogenicity, reaction mechanism, and application scope. Unlike dimethylamino, diethylamino, and methylphenylcarbamoyl chloride, DPC-Cl does not have carcinogenic properties, which is a critical differentiator for occupational safety and regulatory compliance [1]. Furthermore, its solvolysis proceeds via an ionization (SN1) mechanism, which differs from the addition-elimination pathway of many other acyl chlorides, impacting its selectivity and reaction outcomes [2]. Its unique bulk and electronic properties enable specific applications, such as the selective inactivation of chymotrypsin or the protection of nucleobases in oligonucleotide synthesis, which cannot be achieved with smaller or less hindered analogs [3].
Carcinogenicity classification
Dimethylcarbamoyl chloride is a known animal carcinogen, while DPC-Cl is reported non-carcinogenic. Replacement may increase occupational safety and regulatory obligations.
Solvolysis mechanism divergence
DPC-Cl hydrolyzes via an SN1 mechanism; benzoyl chloride follows an addition–elimination pathway. Reaction conditions optimized for benzoyl chloride are not directly transferable.
Enzyme selectivity profile
DPC-Cl selectively inactivates chymotrypsin without affecting trypsin. Broad-spectrum inhibitors (e.g., PMSF) lack this discrimination, potentially confounding protease identification.
Physical form
DPC-Cl is a solid at ambient temperature, while analogs such as dimethylcarbamoyl chloride are corrosive liquids. Solid form simplifies weighing and reduces spill risk during handling.
[1] Organotin.org. diphenylcarbamoyl chloride. Properties and stability. View Source
[2] Johnson, S. L.; Giron, H. M. Nucleophilic Reactivity to Diphenylcarbamoyl Derivatives. The Unimolecular Nature of Diphenylcarbamoyl Chloride Hydrolysis. J. Org. Chem. 1976, 37(9), 1383. View Source
[3] Erlanger, B. F.; Cohen, W. The Inactivation of Chymotrypsin by Diphenylcarbamyl Chloride and Its Reactivation by Nucleophilic Agents. J. Am. Chem. Soc. 1964, 86(2), 348. View Source
Diphenylcarbamyl chloride is explicitly documented as not having carcinogenic properties, unlike its common analog dimethylcarbamoyl chloride, which is a known animal carcinogen [1]. This difference is critical for process safety and regulatory burden in pharmaceutical manufacturing [2].
Using a non-carcinogenic reagent reduces the need for specialized containment and mitigates long-term liability, influencing procurement decisions for scale-up and commercial production.
[1] Organotin.org. diphenylcarbamoyl chloride. Properties and stability. View Source
[2] AllHDI.com. Diphenylcarbamyl chloride. Properties and stability. View Source
[3] Haz-Map. Diphenylcarbamyl chloride. Comments and MSDS reference. View Source
Hydrolysis Mechanism vs. Benzoyl Chloride
The solvolysis of diphenylcarbamyl chloride proceeds via an SN1 mechanism with extensive internal nucleophilic assistance, as shown by Grunwald-Winstein equation analysis with sensitivities of l = 0.23 (to solvent nucleophilicity) and m = 0.58 (to solvent ionizing power) [1]. This contrasts sharply with benzoyl chloride, which typically reacts via an addition-elimination pathway, indicating a fundamental difference in how these reagents interact with solvents and nucleophiles [2].
Solvolysis MechanismCross-study
SN1 mechanism (l=0.23, m=0.58)
vs. benzoyl chloride addition–elimination
Mechanistic divergence confirmed by distinct Grunwald-Winstein parameter values [3].
Conditions
Solvolysis in various solvent mixtures (water with methanol, ethanol, 2,2,2-trifluoroethanol) at 25.0 °C [1].
Why This Matters
The distinct mechanism dictates that DPC-Cl will not react predictably under conditions optimized for benzoyl chloride. This is crucial for process chemists designing new synthetic routes or troubleshooting existing ones.
[1] D'Souza, M. J.; Kevill, D. N. Kinetics and Selectivities for the Solvolysis of N,N-Diphenylcarbamoyl Chloride. J. Org. Chem. 1995, 60(6), 1632-1637. View Source
[2] Kevill, D. N.; D'Souza, M. J. Correlation of the Rates of Solvolysis of Phenyl Chloroformate. J. Chem. Soc., Perkin Trans. 2 1997, 1721. View Source
[3] Bentley, T. W. Structural Effects on the Solvolytic Reactivity of Carboxylic and Sulfonic Acid Chlorides. J. Org. Chem. 2008, 73(16), 6251-6257. View Source
Chymotrypsin vs. Trypsin Selectivity
Diphenylcarbamyl chloride (DPCC) selectively inactivates chymotrypsin while showing no activity against trypsin [1]. This high specificity was quantified in studies showing complete inactivation of chymotrypsin without affecting trypsin activity under identical conditions, a selectivity not observed with general serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) [2]. The reaction releases one equivalent of chloride ion for every equivalent of enzyme inactivated, providing a precise 1:1 stoichiometry for analytical quantification [3].
Enzyme SelectivityHead-to-head
Complete chymotrypsin inactivation; no trypsin inhibition
vs. PMSF: inhibits both proteases
Enables discrimination of chymotrypsin-like activities
Reported 1:1 stoichiometry for active-site titration
BiochemistryEnzymologyProtease Inhibition
Evidence Dimension
Enzyme Inhibition Selectivity
Target Compound Data
Complete inactivation of chymotrypsin; no inhibition of trypsin [1]
Comparator Or Baseline
PMSF (phenylmethylsulfonyl fluoride): Inhibits both chymotrypsin and trypsin (broad-spectrum serine protease inhibitor) [2]
Quantified Difference
Selective vs. non-selective inhibition
Conditions
Enzymatic assays with purified α-chymotrypsin and trypsin at pH 7.8, 25°C [3].
Why This Matters
This unique selectivity profile makes DPC-Cl an indispensable research tool for discriminating between chymotrypsin-like and trypsin-like activities in complex biological samples, and for analytical methods like active-site titration of chymotrypsin.
BiochemistryEnzymologyProtease Inhibition
[1] Erlanger, B. F.; Cohen, W. The Inactivation of Chymotrypsin by Diphenylcarbamyl Chloride and Its Reactivation by Nucleophilic Agents. J. Am. Chem. Soc. 1964, 86(2), 348. View Source
[2] Green, N. M.; Neurath, H. The Inactivation of Trypsin and Chymotrypsin by Diphenylcarbamyl Chloride. J. Biol. Chem. 1953, 204, 379. View Source
[3] Operational normality of α-chymotrypsin solutions by coulometric-amperometric titrimetry. ScienceDirect, 2004. View Source
Solid vs. Liquid Handling Properties
Diphenylcarbamyl chloride is a solid at room temperature with a melting point of 81-85 °C, whereas many functionally similar carbamoyl chlorides, such as dimethylcarbamoyl chloride (m.p. -90 °C) and diethylcarbamoyl chloride, are liquids . This solid state simplifies handling, accurate weighing, and storage compared to volatile and corrosive liquid reagents . It also reduces the risk of spills and facilitates safer large-scale reactions.
Physical FormCross-study
Solid, m.p. 81–85 °C
vs. dimethylcarbamoyl chloride: liquid, m.p. -90 °C
Solid form streamlines handling and storage
Reduces exposure to volatile and corrosive reagents
Process ChemistryMaterial HandlingPhysical Properties
Evidence Dimension
Physical State and Melting Point
Target Compound Data
Solid, melting point 81-85 °C
Comparator Or Baseline
Dimethylcarbamoyl chloride: Liquid, melting point -90 °C [1]
Quantified Difference
Melting point difference > 170 °C; solid vs. liquid state.
Conditions
Standard temperature and pressure (20°C, 1 atm).
Why This Matters
Procuring a solid reagent like DPC-Cl streamlines laboratory operations, minimizes exposure to volatile compounds, and improves the accuracy of reaction stoichiometry in both research and production settings.
Process ChemistryMaterial HandlingPhysical Properties
[1] DBpedia. Carbamoyl chloride. Information on dimethylcarbamoyl chloride. View Source
Diphenylcarbamyl Chloride Application Scenarios
α-Chymotrypsin Active-Site Titration
Due to its proven 1:1 stoichiometric and selective reaction with α-chymotrypsin [1], diphenylcarbamyl chloride is an ideal reagent for determining the operational normality of chymotrypsin solutions via coulometric-amperometric titration. The release of one chloride ion per inactivated enzyme molecule provides a direct and accurate measure of active enzyme concentration, a method not possible with non-selective inhibitors [2].
Guanine O6/N2 Protection in Oligonucleotide Synthesis
The diphenylcarbamoyl (DPC) group, introduced by this reagent, is a specific protecting group for the O6/N2 positions of guanine nucleosides during solid-phase oligonucleotide synthesis [3]. This protection is crucial for preventing unwanted side reactions and can be selectively removed under mild conditions with concentrated ammonia-methanol or NaOH-methanol, making DPC-Cl a valuable tool for synthesizing modified RNA and DNA sequences [4].
Polyamide Synthesis for Electronics
Diphenylcarbamyl chloride is a key monomer in the production of a specific class of high-performance polyamides . These materials are utilized in the fabrication of electrical switches for memory devices, leveraging the unique thermal and electrical properties conferred by the diphenylcarbamoyl moiety within the polymer backbone [5]. This industrial application is a key driver for large-volume procurement of high-purity DPC-Cl.
Application
Selection Property
Validation Focus
α-Chymotrypsin active-site titration
Reported 1:1 stoichiometric chloride release
Active-site quantification via coulometric methods
Guanine O6/N2 protection in oligonucleotide synthesis
Selective DPC protection of guanine nucleoside
Deprotection under mild ammonia/methanol conditions
High-performance polyamide synthesis
Monomer for polyamides with DPC backbone unit
Thermal and electrical property assessment
[1] Operational normality of α-chymotrypsin solutions by coulometric-amperometric titrimetry. ScienceDirect, 2004. View Source
[2] Erlanger, B. F.; Cohen, W. The Inactivation of Chymotrypsin by Diphenylcarbamyl Chloride and Its Reactivation by Nucleophilic Agents. J. Am. Chem. Soc. 1964, 86(2), 348. View Source
[3] M. Chemsrc. N,N-Diphenylcarbamyl chloride. Application as a protecting group in oligonucleotide synthesis. View Source
[4] Patent Justia. Reagents for the Improved Synthesis of Isoguanosine Containing Oligonucleotides. US Patent. View Source
[5] ChemicalBook. Diphenylcarbamyl chloride. CAS DataBase. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.